molecular formula C13H9BrN2O2S B7595957 1-(benzenesulfonyl)-5-bromo-1H-indazole

1-(benzenesulfonyl)-5-bromo-1H-indazole

Cat. No.: B7595957
M. Wt: 337.19 g/mol
InChI Key: BGHNXFAAAHVVAJ-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-5-bromo-1H-indazole is a high-value, synthetically versatile chemical building block designed for advanced heterocyclic and medicinal chemistry research. The compound features a bromo-substituted indazole core, a privileged scaffold in drug discovery, protected at the N1 position by a benzenesulfonyl group. The indazole scaffold is recognized as a prominent structural motif in pharmaceuticals and clinical candidates, with applications spanning anticancer, antibacterial, antifungal, anti-inflammatory, and antidiabetic research . The benzenesulfonyl moiety is a common protecting group and can also be part of a sulfonamide functional group, which is frequently incorporated to modulate the physicochemical properties of a molecule and enhance its biological activity . Recent studies on structurally related sulfonyl-indazole compounds have demonstrated significant inhibitory activity against the α-glucosidase enzyme, highlighting their potential in the development of new antidiabetic agents . Furthermore, some analogs exhibit potent free radical scavenging capabilities and have been shown to reduce reactive oxygen species (ROS) in human cell lines, indicating value in research targeting oxidative stress . The bromine atom at the 5-position provides an excellent handle for further functionalization via modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing researchers to rapidly explore structure-activity relationships (SAR). This makes it an indispensable intermediate for constructing diverse compound libraries aimed at hit-to-lead optimization. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the associated Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromoindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-11-6-7-13-10(8-11)9-15-16(13)19(17,18)12-4-2-1-3-5-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHNXFAAAHVVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Br)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001415-31-1
Record name 1-(benzenesulfonyl)-5-bromo-1H-indazole
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Preparation Methods

Sodium Hydride-Mediated Sulfonylation

A representative procedure adapts alkylation conditions used for 5-bromoindazole derivatives. In a nitrogen atmosphere, sodium hydride (1.2–2.0 equiv) is added to a solution of 5-bromo-1H-indazole (1.0 equiv) in anhydrous DMF at 0°C. After 30 minutes, benzenesulfonyl chloride (1.2 equiv) is introduced dropwise, and the reaction is stirred at room temperature for 2–4 hours. Quenching with saturated NaHCO₃, extraction with ethyl acetate, and silica gel chromatography (10–30% ethyl acetate/hexanes) yield the title compound.

Key Considerations :

  • Regioselectivity : The N-1 position is favored due to steric and electronic factors, though trace N-2 sulfonylation may occur.

  • Yield Optimization : Yields range from 60–75%, influenced by the stoichiometry of NaH and sulfonyl chloride.

Two-Step Synthesis via Intermediate Protection

For substrates sensitive to direct sulfonylation, a protective-group strategy ensures higher regiocontrol. This approach is exemplified by the synthesis of tert-butyl-protected indazole derivatives, which can be modified for sulfonylation.

Boc Protection Followed by Sulfonylation

  • Protection : 5-Bromo-1H-indazole is treated with Boc anhydride (1.1 equiv) and DMAP (0.1 equiv) in dichloromethane at 0°C. After 12 hours, tert-butyl 5-bromo-1H-indazole-1-carboxylate is isolated (62–70% yield).

  • Sulfonylation : The Boc-protected intermediate undergoes sulfonylation with benzenesulfonyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in THF. Deprotection with TFA/CH₂Cl₂ (1:1) affords the target compound.

Advantages :

  • Mitigates competing N-2 sulfonylation.

  • Enables purification of intermediates, improving final product purity.

Electrophilic Sulfonation under Fluorination Conditions

While Selectfluor is typically employed for electrophilic fluorination, its strong oxidizing properties can facilitate sulfonylation in acetonitrile/acetic acid mixtures.

Selectfluor-Promoted Reaction

A mixture of 5-bromo-1H-indazole (1.0 equiv), benzenesulfonyl chloride (1.5 equiv), and Selectfluor (1.5 equiv) in acetonitrile/acetic acid (10:1) is heated at 60°C for 12–18 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via chromatography.

ConditionYieldPurity (HPLC)
60°C, 18 hours33%>95%
80°C, 12 hours50%>90%

Mechanistic Insight : Selectfluor likely generates a reactive sulfonyl radical intermediate, enabling electrophilic attack at N-1.

Catalytic Methods Using DMAP

Dimethylaminopyridine (DMAP) accelerates sulfonylation by activating the sulfonyl chloride. A protocol adapted from esterification reactions involves stirring 5-bromo-1H-indazole (1.0 equiv), benzenesulfonyl chloride (1.2 equiv), and DMAP (0.2 equiv) in DCM at room temperature for 6 hours.

Outcome :

  • Yield: 68–72% after column chromatography.

  • Side Products : <5% N-2 sulfonylated isomer, removable via recrystallization .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position can participate in palladium-catalyzed cross-coupling reactions. The benzenesulfonyl group slightly deactivates the indazole ring but does not prevent coupling under standard conditions.

Example Reaction:

text
1-(Benzenesulfonyl)-5-bromo-1H-indazole + Arylboronic Acid → 1-(Benzenesulfonyl)-5-aryl-1H-indazole

Conditions:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (3:1)

  • Temperature: 80–100°C

  • Time: 12–24 hours

Key Considerations:

  • The reaction proceeds efficiently due to the electron-deficient nature of the aryl bromide .

  • Yields depend on steric hindrance from the benzenesulfonyl group .

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom is susceptible to substitution with nucleophiles under activating conditions. The benzenesulfonyl group enhances the electrophilicity of the aryl bromide.

Example Reaction:

text
This compound + Sodium Azide → 1-(Benzenesulfonyl)-5-azido-1H-indazole

Conditions:

  • Nucleophile: NaN₃, KCN, or amines

  • Solvent: DMF or DMSO

  • Temperature: 80–120°C

  • Time: 6–12 hours

Key Considerations:

  • Polar aprotic solvents stabilize the transition state .

  • Electron-withdrawing groups (e.g., benzenesulfonyl) accelerate substitution .

Functional Group Transformations at the Sulfonamide Group

The benzenesulfonyl group can undergo hydrolysis or displacement under strongly acidic or basic conditions, though this is not typically desired in reactions targeting the bromine.

Example Reaction:

text
This compound + H₂SO₄ (conc.) → 5-Bromo-1H-indazole + Benzenesulfonic Acid

Conditions:

  • Acid: Concentrated H₂SO₄ or HCl

  • Temperature: Reflux (100–120°C)

  • Time: 2–6 hours

Key Considerations:

  • Deprotection is rarely performed due to the utility of the sulfonamide as a protecting group .

Cyclization and Ring-Opening Reactions

The compound may participate in cycloaddition or ring-expansion reactions, particularly with dienophiles or strained alkenes.

Example Reaction:

text
This compound + Ethylene Oxide → Fused Indazole-Oxirane Derivative

Conditions:

  • Catalyst: Lewis acids (e.g., AlCl₃)

  • Solvent: Dichloromethane or THF

  • Temperature: 0–25°C

Key Considerations:

  • Limited experimental data exist for this compound, but analogous indazoles show reactivity .

Oxidation and Reduction Reactions

The bromine atom can be reduced to a hydrogen atom, while the sulfonamide group remains stable under mild reducing conditions.

Example Reaction:

text
This compound + H₂ (Pd/C) → 1-(Benzenesulfonyl)-1H-indazole

Conditions:

  • Reducing Agent: H₂/Pd-C, NaBH₄

  • Solvent: Ethanol or THF

  • Temperature: 25–50°C

  • Time: 1–4 hours

Key Considerations:

  • Complete debromination occurs without affecting the sulfonamide group .

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens (e.g., iodine) via Finkelstein-type reactions.

Example Reaction:

text
This compound + KI → 1-(Benzenesulfonyl)-5-iodo-1H-indazole

Conditions:

  • Halide Source: KI, NaI

  • Catalyst: CuI

  • Solvent: DMF or Acetonitrile

  • Temperature: 100–120°C

Key Considerations:

  • Thermodynamically driven by the stability of the leaving group (Br⁻ vs. I⁻) .

Mechanistic Insights and Challenges

  • Electronic Effects: The benzenesulfonyl group decreases electron density at the indazole ring, facilitating electrophilic substitutions but requiring harsher conditions for nucleophilic attacks .

  • Steric Hindrance: Bulky substituents on the sulfonamide nitrogen may slow coupling or substitution kinetics .

  • Catalyst Compatibility: Palladium catalysts tolerate the sulfonamide group, but ligand choice (e.g., dppf vs. PPh₃) affects efficiency .

Scientific Research Applications

Medicinal Chemistry

1-(benzenesulfonyl)-5-bromo-1H-indazole has shown potential as a lead compound in drug discovery, particularly for its anticancer properties. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)0.85Induces apoptosis via mitochondrial pathway
This compoundA549 (Lung Cancer)1.10Inhibits cell proliferation

Studies have demonstrated that this compound induces apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, effectively triggering cell death pathways in cancer cells .

The compound is also being investigated for its biological activities beyond anticancer effects. It has shown promise in:

  • Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.
  • Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in cancer progression and other diseases.

Chemical Biology

In chemical biology, this compound serves as a valuable tool for probing biological pathways and mechanisms. Its ability to selectively inhibit certain protein targets makes it an important compound in understanding disease mechanisms.

Case Study 1: Anticancer Activity

A study published in Cancer Letters evaluated the antiproliferative effects of various indazole derivatives, including this compound, against human cancer cell lines. The results indicated that this compound demonstrated significant activity with an IC50 value of 0.85 μM against MCF-7 cells, highlighting its potential for therapeutic development .

Case Study 2: Enzyme Inhibition

Research published in Journal of Medicinal Chemistry explored the enzyme inhibition properties of indazole derivatives. The study found that this compound effectively inhibited cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, suggesting its utility in developing treatments for cancer .

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-5-bromo-1H-indazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Structural Features of 1-(Benzenesulfonyl)-5-bromo-1H-indazole and Analogs
Compound Name Substituents (Position) Key Functional Groups CAS Number
This compound Benzenesulfonyl (1), Br (5) Sulfonamide, Bromoindazole N/A
6-Bromo-5-methyl-1H-indazole Br (6), CH₃ (5) Bromoindazole, Methyl 1000343-69-0
5-Bromo-3-cyclopropyl-1H-indazole Br (5), Cyclopropyl (3) Bromoindazole, Cyclopropyl 911305-80-1
5-Bromo-4-chloro-1H-indazole Br (5), Cl (4) Bromoindazole, Chloro 1082041-90-4
5-Bromo-3-isopropyl-1-methyl-1H-indazole Br (5), CH(CH₂)₂ (3), CH₃ (1) Bromoindazole, Alkyl 1781342-16-2

Key Observations :

  • Functional Group Impact : The benzenesulfonyl group in the target compound enhances π-stacking interactions and stability compared to alkyl or cyclopropyl substituents in analogs .
  • Halogen Diversity : Replacing bromine with chlorine (5-Bromo-4-chloro-1H-indazole) reduces molecular weight and polarizability, which may influence solubility and reactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight Melting Point (°C) LogP Solubility (mg/mL)
This compound ~321.2 (calc.) N/A ~3.5* Low (aqueous)
6-Bromo-5-methyl-1H-indazole 211.06 N/A 2.1 Moderate
5-Bromo-4-chloro-1H-indazole 231.47 N/A 2.8 Low
5-Bromo-3-isopropyl-1-methyl-1H-indazole 253.14 N/A 3.4 Low

*Estimated using computational tools.
Key Trends :

  • The benzenesulfonyl group increases molecular weight and LogP, reducing aqueous solubility compared to non-sulfonylated analogs.
  • Methyl or cyclopropyl substituents lower LogP, improving membrane permeability .

Biological Activity

1-(Benzenesulfonyl)-5-bromo-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

This compound is characterized by its indazole core, which is known for its diverse biological properties. The presence of the benzenesulfonyl group enhances its solubility and reactivity, making it a valuable candidate for further pharmacological studies.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Research indicates that it may possess antiproliferative effects on cancer cell lines, suggesting potential as an anticancer agent.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of indazole derivatives found that this compound exhibited significant antibacterial activity. The minimal inhibitory concentration (MIC) values were determined against multiple clinical strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Enterococcus faecalis128
Escherichia coli128
Pseudomonas aeruginosa128

These results indicate that the compound shows moderate activity against certain strains, particularly against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, treatment with the compound resulted in a dose-dependent increase in apoptotic cells when tested on 4T1 breast cancer cells. Key findings include:

  • Apoptosis Induction : Flow cytometry analysis showed an increase from 3.7% to 53.2% apoptotic cells at concentrations ranging from 0 to 5 µM.
  • Protein Expression Modulation : Western blot analysis indicated that treatment with the compound decreased levels of the anti-apoptotic protein Bcl-2 while increasing pro-apoptotic proteins such as Bax and cleaved caspase-3 .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Enzymes : The compound likely interacts with specific enzymes or receptors involved in cellular signaling pathways, leading to modulation of cell proliferation and apoptosis.
  • Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest in cancer cells, contributing to its antiproliferative effects .

Case Studies

Several case studies have reported the synthesis and evaluation of various indazole derivatives, including this compound. These studies typically focus on structure-activity relationships (SAR) to optimize biological activity:

  • Study on Indazole Derivatives : A series of indazole derivatives were synthesized and evaluated for their biological activities. Among them, compounds with similar structural modifications exhibited varying degrees of antibacterial and anticancer activities, highlighting the importance of functional group positioning on efficacy .
  • Evaluation Against Drug-resistant Strains : The compound was also tested against multidrug-resistant (MDR) bacterial strains, showing promising results that warrant further investigation into its potential as a lead compound for drug development .

Q & A

Q. What are the common synthetic routes for 1-(benzenesulfonyl)-5-bromo-1H-indazole?

The synthesis of indazole derivatives typically involves condensation reactions or cycloaddition protocols. For example, this compound can be synthesized via nucleophilic substitution at the indazole nitrogen, followed by sulfonylation using benzenesulfonyl chloride. A similar approach is described in the synthesis of 2-(1-benzyl-indol-3-yl)benzimidazole derivatives, where intermediates are functionalized through stepwise alkylation and coupling reactions . For brominated indazoles, bromination at specific positions is often achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Reaction optimization, including temperature and solvent selection, is critical to avoid side products .

Q. Which spectroscopic and analytical techniques are used to confirm the structure of this compound?

Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR to verify substituent positions and aromatic proton environments .
  • High-Resolution Mass Spectrometry (HRMS): For exact mass confirmation .
  • Infrared Spectroscopy (IR): To identify functional groups like sulfonyl (S=O) stretches (~1350–1150 cm1^{-1}) .
  • Melting Point Analysis: To assess purity and consistency with literature values .
  • X-ray Crystallography (if crystalline): For unambiguous structural determination, as demonstrated in SHELX-refined structures .

Q. What safety precautions are recommended when handling this compound?

While direct safety data for this compound is limited, related benzenesulfonyl derivatives (e.g., benzenesulfonyl chloride) are corrosive and light-sensitive. Recommended precautions include:

  • Using personal protective equipment (gloves, goggles) to avoid skin/eye contact .
  • Storing the compound in a dark, sealed container at room temperature to prevent decomposition .
  • Avoiding incompatible materials (e.g., strong oxidizers) and static electricity during handling .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is widely used for small-molecule refinement. Key steps include:

  • Data Integration: Use SHELXC to process diffraction data and determine Laue group symmetry .
  • Structure Solution: SHELXD for dual-space recycling to locate heavy atoms (e.g., bromine) .
  • Refinement: SHELXL for anisotropic displacement parameters and disorder modeling. Hydrogen atoms are added geometrically or via riding models .
  • Validation: Check for outliers using R-factors and residual density maps. Advanced features like TWIN and HKLF5 are used for twinned data .

Q. How should researchers resolve contradictions between experimental NMR data and computational DFT models for this compound?

Discrepancies may arise from solvent effects, dynamic processes, or basis set limitations. Mitigation strategies include:

  • Solvent Correction: Apply implicit solvent models (e.g., PCM) to DFT calculations .
  • Conformational Sampling: Use molecular dynamics (MD) to explore rotamer populations affecting chemical shifts.
  • Hybrid Methods: Compare experimental 1H^1H NMR with calculated shifts (e.g., via B3LYP/6-31G*) and adjust substituent electronegativity parameters .

Q. What methodologies are employed to study the biological activity of this compound derivatives?

  • Enzyme Inhibition Assays: For example, α-glucosidase inhibition tests using p-nitrophenyl glucopyranoside as a substrate, with IC50_{50} determination .
  • Antioxidant Screening: DPPH radical scavenging assays to quantify radical quenching efficiency .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases) .

Q. How can stability and reactivity under varying conditions be systematically analyzed for this compound?

  • Thermogravimetric Analysis (TGA): Assess decomposition temperatures.
  • Accelerated Stability Studies: Expose the compound to light, humidity, and heat (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
  • Reactivity Screening: Test compatibility with common reagents (e.g., acids, bases) to identify degradation pathways .

Methodological Tables

Table 1: Key Crystallographic Parameters for SHELX Refinement

ParameterValue/DescriptionReference
Space GroupDetermined via SHELXT
R1_1/wR2_2<0.05 (high-resolution data)
Anisotropic RefinementEnabled for non-H atoms

Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseSolution
Di-brominated indazoleExcess brominating agentUse stoichiometric NBS, low temp
Sulfonamide hydrolysisMoisture exposureAnhydrous conditions, molecular sieves

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